

Bcl-2-IN-14 IC50 determination

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Bcl-2-IN-14

Cat. No.: S12857221

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How to Proceed in Your Search

Given that the specific data for **Bcl-2-IN-14** is not available in the current search, here are suggestions for finding the information you need:

- **Check Supplier Datasheets:** The most reliable source for a compound's IC50 value is often the manufacturer or supplier (e.g., MedChemExpress, Selleckchem, Tocris). Their product datasheets typically provide detailed biochemical and cellular activity data.
- **Search Specialized Databases:** Use research databases like **PubMed** and **Google Scholar**. Searching for the term "**Bcl-2-IN-14**" may lead you to the primary research article where the compound was first reported, which should contain all relevant experimental data.
- **Understand Naming Conventions:** Be aware that a research compound might be known by a different name in the scientific literature (e.g., a code like S55746 is also known as BCL201) [1]. Confirming the exact chemical name or structure can help ensure a thorough search.

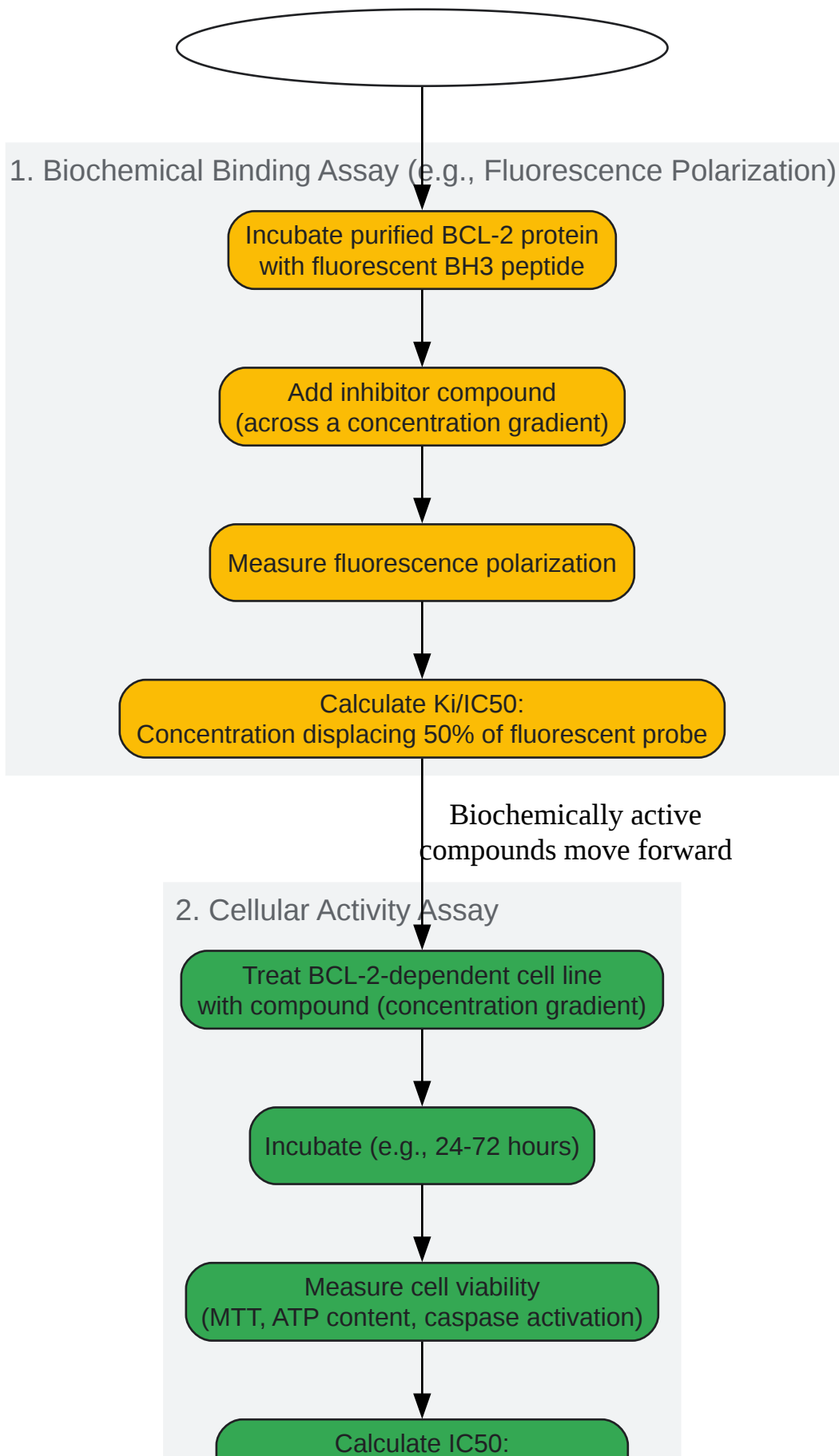
Reference: IC50 Data for Established BCL-2 Inhibitors

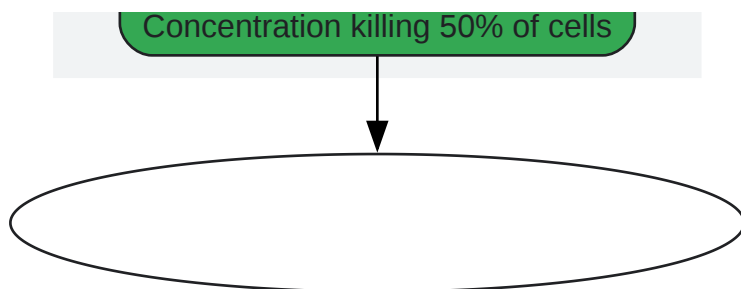
For context, the table below summarizes the IC50 values and key properties of several well-characterized BCL-2 inhibitors found in the search results. This illustrates the type of data you can expect to find for **Bcl-2-IN-14**.

Inhibitor Name	Primary Target(s)	Reported IC50 / Ki (Binding Affinity)	Key Characteristics & Selectivity
ABT-199 (Venetoclax)	BCL-2	Ki < 1 nM [2]	First selective BCL-2 inhibitor; approved for clinical use; spares BCL-XL to avoid thrombocytopenia [3] [2].
ABT-263 (Navitoclax)	BCL-2, BCL-XL, BCL-w	Ki < 1 nM for BCL-2/XL [4]	Preclinical tool compound; causes dose-limiting thrombocytopenia due to BCL-XL inhibition [3] [1].
S55746	BCL-2	Ki = 1.3 nM [1]	Novel, orally active BCL-2 selective inhibitor; ~70 to 400-fold selectivity over BCL-XL; spares platelets [1].
Compound 21 [4]	BCL-2, BCL-XL	Ki < 1 nM	A designed inhibitor with subnanomolar affinity for both BCL-2 and BCL-XL.

Common Experimental Protocols for IC50 Determination

The search results highlight several standardized methods used to determine the potency of BCL-2 inhibitors. The workflow below illustrates a typical process for evaluating a potential BCL-2 inhibitor, from biochemical screening to assessing its functional effect in cells.





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Supporting Methodological Details:

- **Fluorescence Polarization (FP) Assays:** This is a gold-standard method detailed across multiple sources [4] [1]. It measures a compound's ability to displace a fluorescently labeled BH3 peptide (from proteins like PUMA or BAD) from the hydrophobic groove of recombinant BCL-2 protein. The resulting data is used to calculate the inhibition constant (K_i), a precise measure of binding affinity [1].
- **Cellular Viability (Cytotoxicity) Assays:** These assess the functional consequence of BCL-2 inhibition in cancer cell lines known to be "addicted" to BCL-2 for survival, such as H146 small-cell lung cancer or certain leukemia lines [4]. Viability is often measured after 24-72 hours of treatment using assays that read out ATP levels or mitochondrial activity. The IC50 from these assays represents the concentration that kills 50% of the cells [5] [4].
- **BH3 Profiling:** This more sophisticated technique is used to identify which anti-apoptotic protein (e.g., BCL-2, BCL-XL, MCL-1) a cancer cell is most dependent on. It involves exposing the mitochondria within permeabilized cells to different BH3 peptides and measuring mitochondrial membrane depolarization. This method can predict sensitivity to specific BH3 mimetics like ABT-199 [3] [2].

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References

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